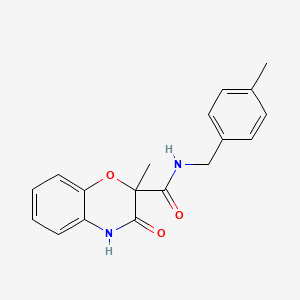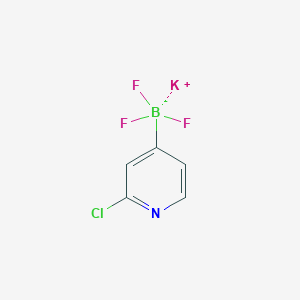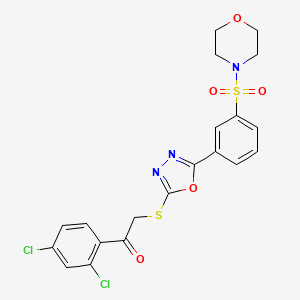
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea, also known as BPU, is a potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, differentiation, and apoptosis. Therefore, BPU has attracted significant attention as a potential therapeutic agent for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea, due to its complex structure, is involved in various chemical syntheses and studies exploring its properties. For instance, the exploration of cyclic ureas and their interaction with different chemicals highlights the compound's relevance in synthesizing Si-containing cyclic ureas, showcasing the utility of urea derivatives in producing compounds with potential applications in materials science and chemistry (Pestunovich & Lazareva, 2007). Furthermore, studies on dimerization via hydrogen bonding in ureidopyrimidinones underline the structural and functional significance of pyrimidin-5-yl derivatives in understanding molecular interactions, which could have implications in designing molecular sensors or catalysts (Beijer et al., 1998).
Coordination Chemistry and Biomimetic Applications
The compound's framework is conducive to forming stable complexes with metals, as illustrated by research on cyclic urea adducts with triphenyl-tin and -lead halides. This work reveals its potential in coordination chemistry, where it could be utilized in the synthesis of new metal-organic frameworks or as ligands in catalysis (Aitken & Onyszchuk, 1985). Additionally, the ability to form highly structured and stable complexes via hydrogen bonding, as seen in various ureido-pyrimidinone derivatives, opens avenues for biomimetic chemistry, particularly in the development of synthetic enzymes or for use in supramolecular assemblies (Corbin et al., 2001).
Photophysical Properties and Sensing Applications
The compound's derivative structures exhibit remarkable photophysical properties, making them suitable for application in the design of pH sensors and in the study of aggregation-induced emission (AIE) phenomena. Such studies demonstrate the potential of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea derivatives in developing novel materials for optical sensors, highlighting the importance of electronic effects in designing functional materials with specific photophysical behaviors (Yan et al., 2017).
Eigenschaften
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-chloro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-10-6-7-11(8-12(10)17)19-16(24)20-13-9-18-15(23(4)5)21-14(13)22(2)3/h6-9H,1-5H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXJOUPSHNULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2896188.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896189.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2896196.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)


